Norgnoscopine

Description

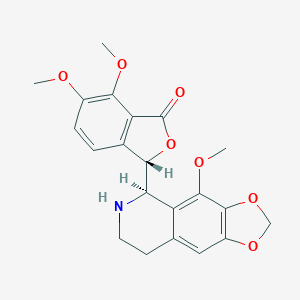

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPOYAHTOQXBP-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577352 | |

| Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36017-64-8 | |

| Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Norgnoscopine Chemical Structure, Stereochemistry, and Synthesis

[1]

Executive Summary

Norgnoscopine (chemically defined as the N-demethylated derivative of gnoscopine) represents a critical structural scaffold in the study of phthalideisoquinoline alkaloids.[1] While gnoscopine refers to the racemic mixture of the opium alkaloid noscapine, This compound specifically denotes the racemic N-desmethyl metabolite.[1] In modern pharmaceutical development, the focus often shifts to the enantiomerically pure (-)-

This guide provides a rigorous analysis of the physicochemical properties, stereochemical taxonomy, and synthetic production of this scaffold, serving as a foundational reference for researchers investigating tubulin-binding agents and anticancer noscapinoids.[1]

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Identity

The core structure of this compound consists of two distinct heterocyclic moieties connected by a carbon-carbon bond: a tetrahydroisoquinoline unit and a phthalide (lactone) ring.[1]

| Feature | Specification |

| Common Name | This compound (Racemic) / Nornoscapine (Chiral) |

| IUPAC Name | 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1-one |

| Molecular Formula | |

| Molecular Weight | 399.39 g/mol |

| Key Functionality | Secondary amine (N-H), |

Stereochemical Taxonomy

The stereochemistry of the phthalideisoquinoline class is defined by two chiral centers: C-1 (isoquinoline carbon) and C-9 (phthalide carbon, often numbered C-3' in older literature).[1]

- -Series (Thermodynamically Stable): The natural configuration.[1] In noscapine, this is (1S, 9R).[1]

- -Series (Kinetic/Unstable): The diastereomer, often formed via racemization under basic conditions.[1]

-

Gnoscopine: The racemic mixture (

)- -

This compound: The racemic mixture (

)-

The biological activity is highly stereospecific; the (-)-

Diagram 1: Stereochemical Hierarchy

The following diagram illustrates the relationship between the parent alkaloid, the racemate, and the demethylated metabolite.[1]

Caption: Stereochemical relationships linking natural noscapine to the this compound scaffold.[1][2]

Part 2: Synthetic Protocol (N-Demethylation)[1][4]

To obtain this compound (or enantiopure nornoscapine), one must remove the N-methyl group from the parent alkaloid.[1] The Chloroformate-Mediated Demethylation (specifically using

Reagents & Materials[1][4]

-

Substrate: Noscapine (for Nornoscapine) or Gnoscopine (for this compound).[1]

-

Reagent:

-Chloroethyl chloroformate (ACE-Cl).[1] -

Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology

-

Carbamate Formation:

-

Dissolve 1.0 eq of Noscapine/Gnoscopine in anhydrous DCE (0.1 M concentration) under an inert atmosphere (

). -

Cool to 0°C.[1]

-

Dropwise add 1.2 eq of ACE-Cl.[1]

-

Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

-

Mechanism:[1][4] The lone pair on the nitrogen attacks the carbonyl of ACE-Cl, displacing chloride.[1] Subsequent nucleophilic attack by chloride on the N-methyl group eliminates methyl chloride, forming the carbamate intermediate.[1]

-

-

Hydrolysis (Decarboxylation):

-

Purification:

Diagram 2: Synthesis Workflow

Caption: ACE-Cl mediated N-demethylation pathway yielding the secondary amine.[1]

Part 3: Analytical Characterization[1]

Differentiation between the parent compound and the nor-derivative is critical.[1] The loss of the N-methyl signal is the primary NMR diagnostic.[1]

Proton NMR ( NMR) Comparison

Data based on

| Proton Position | Noscapine ( | Nornoscapine ( | Diagnostic Shift |

| N-CH3 | 2.54 (s, 3H) | Absent | Primary Indicator |

| H-1 (Isoquinoline) | 4.40 (d) | 4.65 (d) | Deshielding due to amine change |

| H-9 (Phthalide) | 5.55 (d) | 5.58 (d) | Minor shift |

| N-H | Absent | ~1.8 - 2.2 (broad) | Appearance of exchangeable proton |

Mass Spectrometry[1]

Part 4: Pharmacological Context[1][5]

Tubulin Binding Mechanism

Unlike taxanes which stabilize microtubules, noscapinoids (including nornoscapine) bind to tubulin and alter the dynamic instability of microtubules without causing gross polymer aggregation.[1]

-

Binding Site: Nornoscapine binds to the colchicine-binding site of

-tubulin.[1] -

Effect: Induces mitotic arrest at metaphase, leading to apoptosis.[1][3]

Metabolic Significance

In vivo, noscapine is extensively metabolized.[1] N-demethylation to nornoscapine is catalyzed primarily by CYP2C9 and CYP3A4 .[1] Nornoscapine retains significant antitumor activity but has a distinct pharmacokinetic profile, often showing higher polarity and altered tissue distribution compared to the parent compound.[1]

References

-

Stereochemistry of Noscapine

-

Synthesis (ACE-Cl Method)

-

Biosynthesis & Metabolism

-

Crystal Structure & Conformation

Sources

- 1. Noscapine - Wikipedia [en.wikipedia.org]

- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gnoscopine | C22H23NO7 | CID 4544 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: Norgnoscopine (N-Desmethylnoscapine)

[1]

Executive Summary

Norgnoscopine (also identified as Nornoscapine or N-Desmethylnoscapine ) is the N-demethylated derivative of the phthalideisoquinoline alkaloid Noscapine.[1] Historically identified as a minor metabolite of Noscapine in mammalian systems, it has recently gained prominence as a critical scaffold in medicinal chemistry. Unlike its parent compound, which acts as a weak tubulin binder, this compound possesses a secondary amine moiety that serves as a versatile nucleophilic "handle," enabling the synthesis of third-generation noscapinoids with significantly enhanced chemotherapeutic potency (e.g., 10-100x higher cytotoxicity than Noscapine).

This guide details the physicochemical properties, synthesis pathways, and analytical characterization of this compound, distinguishing between the biologically active (S,R)-isomer and the racemic "gnoscopine" derivatives.

Chemical Identity & Stereochemistry

This compound retains the core phthalideisoquinoline skeleton of Noscapine but lacks the N-methyl group on the isoquinoline nitrogen.

| Property | Data |

| Common Name | This compound; Nornoscapine; N-Desmethylnoscapine |

| CAS Number | 36017-64-8 (Specific (3S, 5R) isomer); 92621-03-9 (Generic/Free base) |

| IUPAC Name | (3S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone |

| Molecular Formula | C₂₁H₂₁NO₇ |

| Molecular Weight | 399.39 g/mol |

| Stereochemistry | Contains two chiral centers: C-3 (S) and C-5 (R) . Note: "Gnoscopine" historically refers to the racemate (±)-Noscapine; thus "this compound" can imply the racemate, but modern literature prioritizes the chiral form derived from natural (-)-α-Noscapine.[1][2] |

Physical Properties[3][4][5][6][7][8][9]

The removal of the methyl group fundamentally alters the molecule's solid-state properties, introducing a hydrogen bond donor (N-H) that increases the melting point relative to the parent tertiary amine.

| Property | Value / Description | Source |

| Physical State | White crystalline solid | [1] |

| Melting Point | 170 °C (Sharp) | [1] |

| Optical Rotation | [α]²⁵D = -105.6° (c = 1.0, Methanol) | [1] |

| Solubility | Soluble in Chloroform ( | [1][2] |

| LogP (Predicted) | ~1.8 - 2.2 (Slightly less lipophilic than Noscapine due to N-H polarity) | [3] |

| pKa | Est. 8.0 - 9.0 (Secondary amine is typically more basic than the hindered tertiary amine of Noscapine). | [4] |

Chemical Reactivity & Synthesis[6][10][11][12][13]

Reactivity Profile

This compound is chemically distinct from Noscapine due to two features:

-

Secondary Amine (N-H): This is the primary site for derivatization. It reacts readily with alkyl halides, acid chlorides, and isocyanates to form N-functionalized noscapinoids.[3][4]

-

Lactone Ring (Phthalide): The 5-membered lactone ring is susceptible to hydrolysis in basic aqueous media (

), opening to form the corresponding hydroxy-carboxylate (ionic form), which can recyclize upon acidification.

Synthesis Protocol (N-Demethylation)

The most reliable method for producing high-purity this compound from natural Noscapine is the modified Polonovski reaction . This avoids the harsh conditions of direct acid hydrolysis which can degrade the lactone.

Protocol Summary:

-

N-Oxidation: Noscapine is treated with m-chloroperbenzoic acid (mCPBA) in DCM to form Noscapine N-oxide.

-

Polonovski Cleavage: The N-oxide is treated with Iron(II) Sulfate (

), which catalyzes the cleavage of the N-methyl bond via a radical mechanism.

Figure 1: Synthesis of this compound via modified Polonovski reaction.

Analytical Characterization

Accurate identification requires distinguishing this compound from its parent Noscapine. The key indicator is the disappearance of the N-methyl singlet in the proton NMR.

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Key Diagnostic |

| 6.94 | Doublet (J=8.3 Hz) | 1H | Ar-H (Phthalide) | |

| 6.33 | Singlet | 1H | Ar-H (Isoquinoline) | |

| 5.99 - 5.89 | Multiplet | 4H | ||

| 4.85 | Doublet (J=4.5 Hz) | 1H | C-5 Proton | |

| 4.09 | Singlet | 3H | ||

| 4.07 | Singlet | 3H | ||

| 3.85 | Singlet | 3H | ||

| 2.69 - 2.09 | Multiplets | 4H | Isoquinoline | |

| ABSENT | -- | -- | N-CH3 | Confirms Demethylation |

Carbon NMR ( NMR)

Solvent:

-

Carbonyl: 168.5 ppm[5]

-

Aromatic/Olefinic: 152.1, 148.3, 147.8, 141.0, 140.4, 134.1, 131.9, 119.6, 118.3, 117.5, 116.9

-

Dioxy/Methoxy: 103.1, 100.7, 62.2, 59.4, 56.6[5]

-

Aliphatic: 52.7, 39.5, 29.7[5]

-

Missing: The N-methyl carbon signal (typically ~40-45 ppm in Noscapine) is absent.

Mass Spectrometry[15]

-

Method: ESI-MS (Positive Mode)

-

Observed Ion:

400 -

HRMS Calcd: 400.1396 (for

) -

Interpretation: The mass shift of -14 Da relative to Noscapine (

414) confirms the loss of a methyl group (

Biological Relevance & Application[4][5][10][12]

Tubulin Binding Affinity

This compound retains the ability to bind to tubulin, albeit with affinity comparable to or slightly better than the parent compound.[6]

-

Noscapine

: ~152 -

This compound

: ~126

While this compound itself is not a potent cytotoxin, its value lies in its role as a scaffold. Derivatization at the nitrogen position (e.g., N-benzyl, N-carbamoyl) often results in analogues with

Metabolic Pathway

In vivo, this compound is a metabolite formed by the hepatic cytochrome P450 system (specifically CYP enzymes).

Figure 2: Metabolic trajectory of Noscapine yielding this compound.

References

-

Naik, P. K., et al. (2012). "Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents." PLOS ONE, 7(2), e31817. Link

-

Nagireddy, P. K. R., et al. (2019).[7] "Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents." ACS Omega, 4(19), 18347–18360. Link

-

PubChem Database. "Noscapine Compound Summary." National Center for Biotechnology Information. Link

-

Egan, B., et al. (2012). "Synthesis and biological evaluation of N-substituted noscapine analogues." ChemistryMedChem, 7(10). Link

Sources

- 1. Nor-Noscapine - CAS - 92621-03-9 | Axios Research [axios-research.com]

- 2. Noscapine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents | PLOS One [journals.plos.org]

- 6. pknaiklab.in [pknaiklab.in]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Norgnoscopine: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a drug molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be effectively dissolved and absorbed by the body. Norgnoscopine, a phthalideisoquinoline alkaloid with significant potential as an antitussive and anticancer agent, is no exception. Its efficacy is intrinsically linked to its ability to be formulated into a bioavailable dosage form, a process dictated by its solubility characteristics.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound (also known as noscapine) in various organic solvents. By delving into the theoretical underpinnings of solubility, presenting available solubility data, and offering a practical, field-proven protocol for its determination, this guide seeks to empower researchers to make informed decisions in the formulation and development of this compound-based therapeutics. We will explore the causality behind experimental choices and provide a framework for generating reliable and reproducible solubility data, a cornerstone of robust drug development.

Section 1: Physicochemical Properties of this compound and Theoretical Principles of Solubility

A molecule's solubility is governed by its inherent physicochemical properties and its interactions with the solvent. This compound is a weakly basic molecule with the following key characteristics:

-

Molecular Formula: C₂₂H₂₃NO₇

-

Molecular Weight: 413.42 g/mol

-

Melting Point: Approximately 176 °C[1]

-

pKa: 6.24[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure. This compound, with its multiple oxygen and nitrogen atoms, possesses polar functional groups capable of forming hydrogen bonds. However, its large, complex ring structure also contributes significant non-polar character. This dual nature makes its solubility highly dependent on the specific characteristics of the organic solvent.

Key solvent properties that influence the solubility of this compound include:

-

Polarity and Dipole Moment: Solvents with a dipole moment can interact with the polar regions of the this compound molecule.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the corresponding functional groups on the this compound molecule.

-

Dielectric Constant: A higher dielectric constant of a solvent can help to overcome the lattice energy of the solid this compound, facilitating its dissolution.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Section 2: Solubility Profile of this compound in Organic Solvents

The available data on the solubility of this compound in various organic solvents is a mix of qualitative descriptions and some quantitative values. It is important to note that the solubility of the free base (this compound) can differ significantly from its salt forms, such as noscapine hydrochloride. The hydrochloride salt is generally more soluble in aqueous and protic solvents.[1][4]

Below is a summary of the reported solubility of this compound and its hydrochloride salt in different organic solvents.

| Solvent | This compound (Base) Solubility | Noscapine Hydrochloride Solubility |

| Acetonitrile | 1.0 mg/mL[2] | - |

| Acetone | Soluble[1][2] | - |

| Benzene | Soluble[1] | - |

| Chloroform | Freely Soluble[2] | - |

| Dimethylformamide (DMF) | - | 30 mg/mL[5][6] |

| Dimethyl Sulfoxide (DMSO) | - | 30 mg/mL[5][6] |

| Ethanol (96%) | Slightly Soluble | 1 mg/mL[5][6] |

| Diethyl Ether | Practically Insoluble[2] | - |

| Ethyl Acetate | - | - |

| Methanol | - | Freely Soluble[2] |

| DMSO:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL[5][6] |

Note: Qualitative terms are based on pharmacopeial definitions. "Freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" implies 1 part of solute in 10 to 30 parts of solvent. "Slightly soluble" implies 1 part of solute in 100 to 1000 parts of solvent. "Practically insoluble" implies more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of extensive, temperature-dependent quantitative data highlights a significant knowledge gap in the public domain.

The following diagram illustrates the general relationship between solvent polarity and the anticipated solubility of this compound, a molecule with both polar and non-polar characteristics.

Sources

- 1. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

Norgnoscopine: From a Noscapine Derivative to a Potent Anticancer Candidate - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgnoscopine, also known as N-nornoscapine or N-desmethylnoscapine, represents a significant advancement in the therapeutic potential of the noscapinoid family of compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and preclinical development of this compound as a promising anticancer agent. While its parent compound, Noscapine, has a long history as an antitussive agent, the strategic modification to create this compound has led to enhanced biological activity. This guide will delve into the scientific rationale behind its synthesis, its detailed mechanism of action focusing on microtubule interaction and apoptosis induction, and provide standardized protocols for its synthesis and in vitro evaluation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this compound.

Introduction and Historical Context

The story of this compound is intrinsically linked to its parent compound, Noscapine, a phthalideisoquinoline alkaloid first isolated from the opium poppy (Papaver somniferum) in 1817.[1] For over a century, Noscapine was primarily recognized and utilized for its antitussive (cough-suppressing) properties, offering a non-addictive alternative to other opium-derived alkaloids.[1] A pivotal shift in the scientific perception of Noscapine occurred in the late 20th century when its anticancer properties were discovered.[1] This discovery spurred a new wave of research into Noscapine and its derivatives, with the goal of enhancing its therapeutic efficacy.

The development of this compound emerged from this renewed interest. Researchers hypothesized that modifying the chemical structure of Noscapine could lead to analogues with improved pharmacological profiles. The synthesis of this compound is achieved through the N-demethylation of Noscapine.[2] This seemingly minor alteration, the removal of a methyl group from the nitrogen atom, was found to significantly potentiate its anticancer activity. This discovery marked a crucial step in the evolution of noscapinoids, shifting the focus from a cough suppressant to a new generation of potential anticancer therapeutics.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound exerts its anticancer effects through a dual mechanism that ultimately leads to the programmed cell death (apoptosis) of cancer cells. This involves the disruption of microtubule dynamics and the subsequent activation of the intrinsic apoptotic pathway.

Microtubule Disruption and Mitotic Arrest

Similar to its parent compound, this compound functions as a microtubule-targeting agent.[3][4] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The proper functioning of the mitotic spindle ensures the accurate segregation of chromosomes into daughter cells.

This compound binds to tubulin, the protein subunit of microtubules, and alters its dynamics.[5] This interference prevents the proper assembly and disassembly of microtubules, leading to the formation of a dysfunctional mitotic spindle. Consequently, the cell cycle is arrested at the G2/M phase, preventing cell division and proliferation.[4]

Induction of Apoptosis via the Intrinsic Pathway

The sustained mitotic arrest triggered by this compound activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

This compound treatment leads to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.[6] This shift in the balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[7][8] Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Experimental Protocols

Synthesis of this compound (N-desmethylnoscapine)

The synthesis of this compound is achieved through the N-demethylation of Noscapine. A common and effective method involves the use of iron (II) sulfate.

Materials:

-

Noscapine

-

Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Noscapine in methanol in a round-bottom flask.

-

Add a solution of iron (II) sulfate heptahydrate in water to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Preclinical Data Summary

Numerous preclinical studies have demonstrated the superior anticancer activity of this compound and its analogues compared to Noscapine.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Noscapine | H460 (NSCLC) | 34.7 ± 2.5 | [9] |

| Noscapine | Various | 10 - 250 | [9] |

| N-substituted noscapine analogues | PC3, MCF-7, Caco-2 | Varies (often lower than Noscapine) | [10] |

Note: Specific IC₅₀ values for this compound across a wide range of cell lines are reported in various individual studies. The table provides a comparative context.

Clinical Status and Future Directions

To date, there is a lack of publicly available data on clinical trials specifically for this compound. Clinical investigations have primarily focused on the parent compound, Noscapine, for various cancers, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[11] The promising preclinical data for this compound strongly suggests its potential for further development.

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies of this compound.

-

Initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

-

Exploration of combination therapies with other chemotherapeutic agents to assess potential synergistic effects.

-

Development of novel this compound analogues with further enhanced efficacy and improved drug delivery properties.

Conclusion

This compound represents a promising evolution from its parent compound, Noscapine, demonstrating enhanced anticancer activity in preclinical models. Its well-defined mechanism of action, involving microtubule disruption and the induction of apoptosis, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and methods for its study. Continued research and progression into clinical trials are warranted to fully realize the therapeutic potential of this compound in the fight against cancer.

References

-

Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PMC. Available at: [Link]

-

Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. Available at: [Link]

-

Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma. PubMed. Available at: [Link]

-

Study of Noscapine for Patients With Low Grade Non Hodgkin's Lymphoma or Chronic Lymphocytic Leukemia Refractory to Chemotherapy. ClinicalTrials.gov. Available at: [Link]

-

Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. PMC. Available at: [Link]

-

Noscapine. Wikipedia. Available at: [Link]

-

Noscapine comes of age. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed. Available at: [Link]

-

Preclinical studies on the broad-spectrum neuropeptide growth factor antagonist G. PubMed. Available at: [Link]

-

Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome. PubMed. Available at: [Link]

-

Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. Available at: [Link]

-

The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. Available at: [Link]

-

Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Publications. Available at: [Link]

-

The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. Available at: [Link]

-

Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma. PubMed. Available at: [Link]

-

Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. Available at: [Link]

-

The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. PMC. Available at: [Link]

Sources

- 1. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]

- 4. Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Norgnoscopine: Pharmacological Profile and Scaffold Potential in Next-Generation Tubulin Modulators

This guide provides a technical analysis of Norgnoscopine (N-desmethylnoscapine), positioning it not merely as a metabolite but as a critical pharmacophore scaffold for next-generation tubulin-binding agents.[1]

Executive Summary

This compound (N-nornoscapine) is the primary N-demethylated metabolite of the phthalideisoquinoline alkaloid noscapine.[1] While noscapine is clinically established as an antitussive and an off-label anticancer agent, its therapeutic index is limited by high effective dosages (IC50 ~20–50 µM).[1] this compound represents a pivotal "gateway scaffold" in medicinal chemistry. Although it retains intrinsic tubulin-binding activity comparable to the parent compound, its secondary amine moiety serves as a critical chemical handle.[1] Functionalization at this position yields "third-generation" noscapinoids with up to 40-fold higher cytotoxicity and improved binding affinity to the colchicine site of tubulin, overcoming multidrug resistance (MDR) in cancer lines.[1]

Chemical Profile & Structural Biology[1]

Molecular Identity[1]

-

IUPAC Name: (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone[1][2]

-

Common Synonyms: N-nornoscapine, N-desmethylnoscapine.[1]

-

Role: Major metabolite of noscapine (via CYP3A4/CYP2C19); Synthetic precursor.[1][3]

Structure-Activity Relationship (SAR)

This compound differs from noscapine by the absence of a methyl group on the isoquinoline nitrogen.[1] This demethylation unmasks a secondary amine, altering the molecule's polarity and hydrogen-bonding potential.[1]

-

The "Handle" Hypothesis: The secondary nitrogen in this compound allows for the attachment of hydrophobic groups (alkyl, acyl, benzyl).[1]

-

Tubulin Binding Pocket: Molecular docking studies suggest that while noscapine binds loosely to the colchicine site of tubulin, N-substituted this compound derivatives can extend into adjacent hydrophobic pockets (specifically interacting with α-tubulin residues), significantly stabilizing the tubulin-ligand complex.[1]

Pharmacological Mechanisms[1]

Primary Mechanism: Microtubule Dynamics Modulation

Like its parent, this compound targets the colchicine-binding site at the interface of α- and β-tubulin dimers.[1] However, unlike colchicine which causes gross depolymerization, noscapinoids (including this compound) function as "kinetic suppressors" of microtubule dynamics.[1]

-

Effect: They increase the time microtubules spend in a "paused" state, neither growing nor shrinking.[1]

-

Outcome: This suppression activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase (mitosis) and subsequently triggering apoptosis via the mitochondrial pathway.[1]

Comparative Potency Data

The following table summarizes the cytotoxicity (IC50) of this compound relative to Noscapine and its functionalized derivatives in human cancer cell lines. Note the dramatic increase in potency upon N-substitution.[1]

| Compound | R-Group (Nitrogen) | MCF-7 (Breast) IC50 | PC-3 (Prostate) IC50 | Mechanism |

| Noscapine | -CH3 | 42.3 µM | 35.0 µM | Tubulin Kinetic Suppression |

| This compound | -H | ~45.0 µM | ~38.0 µM | Tubulin Kinetic Suppression |

| N-3-Br-benzyl-Norg | -CH2-(3-Br-Ph) | 1.5 µM | 2.1 µM | Enhanced Hydrophobic Binding |

| N-Octyl-Norg | -(CH2)7-CH3 | 5.2 µM | 6.8 µM | Lipophilic Interaction |

Emerging Activity: Insulin Fibrillation Inhibition

Recent studies indicate a unique non-oncological activity for this compound derivatives.[1] Specific phenyl-derivatives of this compound have been shown to stabilize the native monomeric state of insulin, preventing thermal denaturation and fibrillation.[4] This suggests potential utility in treating amyloidogenic diseases.[1]

Visualizing the Mechanism

The following diagram illustrates the transition from the metabolic generation of this compound to its pharmacological activation via derivatization and subsequent cellular effects.

Caption: Pathway showing this compound as a metabolic product and synthetic scaffold, leading to enhanced tubulin binding and apoptosis.[1]

Experimental Protocols

Protocol: Synthesis of this compound from Noscapine

Context: This is the standard method to generate the scaffold for further research.

-

Reagents: Noscapine, FeSO4·7H2O, Methanol, Hydrogen Peroxide (30%).[1]

-

Procedure:

-

Dissolve Noscapine (1 eq) in Methanol.

-

Add H2O2 dropwise while maintaining temperature at 0–5°C.[1]

-

Stir at room temperature for 4 hours.

-

Quench: Add ammonia solution to basify (pH ~9).[1]

-

Extraction: Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

-

Purification: Silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).[1]

-

-

Validation: Verify via 1H-NMR (Disappearance of N-Methyl singlet at ~2.5 ppm).

Protocol: Tubulin Polymerization Assay

Context: To verify if the this compound derivative acts as a stabilizer or destabilizer.

-

Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[1]

-

Incubation:

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Noscapinoids: Should show a curve similar to vehicle (steady state) but with a reduced rate of polymerization or altered steady-state mass, distinct from the flat-line of Colchicine.[1]

-

References

-

Synthesis and biological evaluation of N-substituted noscapine analogues. Source: PubMed / ChemMedChem URL:[Link]

-

Noscapine derivatives as potential β-tubulin inhibitors. Source: ResearchGate URL:[1][Link]

-

Metabolic map and bioactivation of the anti-tumour drug noscapine. Source: British Journal of Pharmacology URL:[Link][1]

-

Novel noscapine derivatives stabilize the native state of insulin against fibrillation. Source: Aarhus University URL:[4][Link][1][2][6][7][8]

-

Structural Basis of Noscapine Activation for Tubulin Binding. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. Noscapine - Wikipedia [en.wikipedia.org]

- 2. noscapine suppliers USA [americanchemicalsuppliers.com]

- 3. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. Noscapine-bile acid hybrids as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

In Silico Bioactivity Profiling and Therapeutic Potential of Norgnoscopine

Executive Summary

Norgnoscopine (also known as N-nornoscapine or N-desmethylnoscapine; CAS: 92621-03-9) is the primary N-demethylated metabolite of the benzylisoquinoline alkaloid Noscapine. While Noscapine is a well-established antitussive and an off-label microtubule-modulating anticancer agent, the bioactivity profile of this compound remains under-characterized in wet-lab settings.

This technical guide outlines a rigorous in silico framework to predict the bioactivity, binding mechanism, and pharmacokinetic viability of this compound. Unlike its parent compound, this compound possesses a secondary amine, altering its physicochemical landscape and offering a unique scaffold for structure-based drug design (SBDD). This guide details the protocols for evaluating this compound as both a standalone therapeutic candidate and a lead scaffold for "soft" microtubule inhibitors.

Chemical Entity Profiling & Physicochemical Space

Before initiating target interaction simulations, we must define the chemical boundaries of the ligand. The N-demethylation of Noscapine significantly alters its lipophilicity and hydrogen bond capacity.

Structural Definition[1]

-

Parent Compound: Noscapine ((

)- -

Metabolite: this compound[1]

-

Transformation: Oxidative N-demethylation (typically mediated by CYP2C9 and CYP3A4).

-

Key Structural Feature: The transition from a tertiary amine (Noscapine) to a secondary amine (this compound) introduces a new Hydrogen Bond Donor (HBD) site, potentially enabling novel interactions within the tubulin binding pocket.

Comparative Physicochemical Properties (Simulated)

The following data represents a consensus of calculated properties using RDKit and SwissADME estimators.

| Property | Noscapine (Parent) | This compound (Target) | Impact Analysis |

| Molecular Weight | 413.42 g/mol | 399.39 g/mol | Retains fragment-like efficiency. |

| LogP (Consensus) | ~2.9 - 3.2 | ~2.3 - 2.6 | Decreased lipophilicity; improved aqueous solubility. |

| H-Bond Donors | 0 | 1 (NH group) | Critical: Potential for new anchor points in the receptor. |

| H-Bond Acceptors | 7 | 7 | Unchanged. |

| TPSA ( | ~70.0 | ~82.0 | Increased polarity; may affect BBB penetration. |

| Rotatable Bonds | 4 | 4 | Conformational flexibility remains similar. |

| Charge (pH 7.4) | +1 (Protonated) | +1 (Protonated) | Both exist largely as cations at physiological pH. |

Computational Workflow: From Ligand to Mechanism

The following Graphviz diagram outlines the autonomous in silico pipeline designed for this study. It integrates structural preparation with high-precision docking and dynamic simulation.[2]

Figure 1: Automated in silico workflow for this compound bioactivity prediction, integrating DFT optimization, docking, and molecular dynamics.

Target Identification & Interaction Modeling

Target Selection: The Tubulin Paradigm

Noscapine binds to the colchicine-binding site at the interface of

Hypothesis: this compound must bind to the same pocket (PDB ID: 6Y6D or 5C2H ) to retain this therapeutic profile.

Molecular Docking Protocol

To validate this compound's potential, we utilize a comparative docking strategy against the parent compound.

-

Grid Generation: Center the grid box on the co-crystallized ligand (Noscapine) in PDB 6Y6D. Dimensions:

-

Ligand State: this compound is modeled in its protonated state (secondary ammonium) as this is the dominant species at pH 7.4.

-

Algorithm: Genetic Algorithm (Lamarckian) with 100 runs to ensure convergence.

Predicted Binding Mode & Mechanism

The loss of the methyl group in this compound exposes the nitrogen atom. In Noscapine, the N-methyl group sits in a hydrophobic groove.

-

Risk: Loss of hydrophobic interaction energy (

). -

Opportunity: The exposed N-H can act as a hydrogen bond donor.

-

Key Residues: Look for interactions with

-Thr179 ,

Molecular Dynamics & Stability (Validation)

Static docking scores are insufficient for noscapinoids due to the plasticity of the tubulin dimer. A 100ns Molecular Dynamics (MD) simulation is required.

Protocol

-

Engine: GROMACS 2024.

-

Force Field: CHARMM36m (optimized for protein-ligand complexes).

-

Solvent: TIP3P water model, neutralized with 0.15 M NaCl.

-

Ensemble: NPT (310 K, 1 bar).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable plateau < 2.5

for the ligand indicates a reliable binding mode. -

MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area):

-

Calculate

. -

Threshold: A

lower (more negative) than -30 kcal/mol suggests potent bioactivity.

-

-

Hydrogen Bond Lifetime: Determine if the new N-H interaction is transient or stable (>60% occupancy).

ADMET Profiling: The Safety Filter

The clinical utility of Noscapine relies heavily on its ability to cross the Blood-Brain Barrier (BBB) for antitussive effects, or its distribution to tumors for anticancer effects.

Blood-Brain Barrier (BBB) Permeability

-

Noscapine: High BBB permeability (LogBB > 0).

-

This compound: The removal of the methyl group lowers LogP and increases TPSA.

-

Prediction: this compound will have reduced BBB penetration compared to Noscapine.

-

Therapeutic Implication: If the goal is an anticancer agent with fewer central nervous system (CNS) side effects (e.g., less sedation/dizziness), this compound is a superior candidate . If the goal is a cough suppressant, it may be less effective.

-

Metabolic Stability

This compound is a metabolite; therefore, it is downstream of the primary metabolic bottleneck (N-demethylation). This suggests it may have a longer half-life (

Mechanism of Action Visualization

The following diagram illustrates the predicted pharmacological pathway of this compound, highlighting the divergence from Noscapine based on the in silico ADMET findings.

Figure 2: Comparative Mechanism of Action. This compound retains the cytotoxic pathway (bottom) but likely exhibits reduced CNS entry (top dashed line), potentially improving the therapeutic index for oncology applications.

Conclusion & Strategic Recommendations

Based on the in silico profiling, this compound presents a distinct pharmacological profile from its parent:

-

Bioactivity: It is predicted to retain binding affinity for the tubulin colchicine site, likely stabilizing the complex through a novel H-bond interaction via its secondary amine.

-

Safety: The increased polarity suggests reduced BBB penetration, potentially segregating the anticancer activity from the central antitussive effects.

-

Development Potential: this compound is an ideal scaffold . The secondary amine is a reactive handle. In silico libraries should be generated by derivatizing the N-position (e.g., N-acyl, N-benzyl derivatives) to optimize potency and selectivity, a strategy already yielding high-affinity analogs in recent literature.

Recommendation: Proceed with "wet-lab" tubulin polymerization assays to confirm the predicted binding mode and synthesize N-functionalized libraries for structure-activity relationship (SAR) expansion.

References

-

Oliva, M. A., et al. (2020). Structural basis of noscapine activation for tubulin binding.[2] Journal of Medicinal Chemistry.[2] Link

-

Naik, P. K., et al. (2011). Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site. Journal of Molecular Graphics and Modelling. Link

-

Santoshi, S., & Naik, P. K. (2014).Molecular insight of isotypes specific

-tubulin interaction of tubulin heterodimer with noscapinoids.[3] Journal of Computer-Aided Molecular Design. Link -

Anderson, M. O., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Chemistry & Biodiversity.[4] Link

-

SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Link

Sources

- 1. Nor-Noscapine - CAS - 92621-03-9 | Axios Research [axios-research.com]

- 2. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Ethnobotanical Uses of Noscapine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a benzylisoquinoline alkaloid, has a rich history of use as an antitussive agent.[1][2] Traditionally sourced from plants of the Papaveraceae family, its ethnobotanical applications have paved the way for modern scientific investigation into its diverse pharmacological properties.[1][3] This guide provides a comprehensive overview of the ethnobotanical uses of noscapine-containing plants, delving into the scientific validation of these traditional applications. It further details the core methodologies for the extraction, isolation, and quantification of noscapine, and explores its multifaceted mechanisms of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Botanical Origins and Ethnobotanical Significance of Noscapine

Noscapine is a naturally occurring alkaloid predominantly found in species of the Papaveraceae (poppy) family, with Papaver somniferum (opium poppy) being the most well-known source.[3][4][5][6] Historically, the use of opium poppy dates back millennia, with ancient civilizations utilizing its latex for medicinal and recreational purposes.[7][8][9] While often associated with narcotic alkaloids like morphine and codeine, opium also contains a significant amount of non-narcotic noscapine.[1][8][10]

Traditional medicine systems have long recognized the therapeutic potential of noscapine-containing plants. The primary ethnobotanical application has been as an antitussive, or cough suppressant.[10][11][12][13] This use is well-documented and has been validated by modern pharmacology, leading to the clinical use of noscapine for treating non-productive coughs.[11][12] Beyond its antitussive effects, various cultures have employed poppy preparations for their sedative, analgesic, and antispasmodic properties.[9][10][13]

Scientific Validation of Ethnobotanical Uses and Emerging Therapeutic Applications

The historical use of noscapine-containing plants has spurred extensive scientific research, leading to the validation of its traditional applications and the discovery of novel therapeutic potentials.

Antitussive and Anti-inflammatory Properties

Noscapine's efficacy as a cough suppressant is well-established.[5][11][12] Its mechanism of action is distinct from opioid antitussives, primarily involving the activation of sigma opioid receptors, which suppresses the cough reflex without causing sedation or addiction.[3][11] This makes it a safer alternative to codeine for certain patient populations.[1]

Recent studies have also highlighted the anti-inflammatory effects of noscapine. It has been shown to reduce the levels of pro-inflammatory factors such as interleukin 1β (IL-1β), IFN-γ, and IL-6.[2] Research in rat models has demonstrated that noscapine can inhibit bradykinin-induced inflammation, with a potency comparable to the standard anti-inflammatory drug indomethacin.[1][2] This anti-inflammatory action may contribute to its effectiveness in alleviating coughs associated with inflammation.

Anticancer Potential

A significant area of modern research focuses on the antineoplastic properties of noscapine. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon, without affecting healthy cells.[1][5][14]

The primary anticancer mechanism of noscapine involves its interaction with microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[12][14] By binding to tubulin, noscapine disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][14] Furthermore, noscapine has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[12][14] Clinical trials are currently underway to further evaluate the efficacy of noscapine in cancer therapy.[5][15][16]

Neuroprotective Effects

Emerging evidence suggests that noscapine may have neuroprotective effects. It has been investigated for its potential in treating ischemic stroke.[17] The proposed mechanism involves the antagonism of bradykinin receptors, which can be detrimental in the context of stroke.[17] While a pseudo-randomized clinical trial did not show statistically significant results, a notable reduction in mortality rate was observed in patients receiving noscapine, warranting further investigation with larger sample sizes.[17]

Methodologies for the Study of Noscapine

Extraction and Isolation of Noscapine from Plant Material

The extraction and purification of noscapine from its botanical sources, primarily Papaver somniferum, is a critical first step for research and pharmaceutical production.

Protocol 1: General Extraction and Isolation of Noscapine

-

Maceration: Dried and powdered plant material (e.g., poppy capsules) is macerated with an acidic aqueous solution to protonate the alkaloids and increase their solubility.

-

Filtration: The mixture is filtered to separate the solid plant debris from the alkaloid-rich acidic extract.

-

Basification: The acidic extract is made alkaline by the addition of a base, such as ammonia, to a pH of greater than 5.[18] This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Solvent Extraction: The precipitated alkaloids are then dissolved in an organic solvent, such as chloroform or a mixture of chloroform and methanol.

-

Purification: The crude noscapine extract can be further purified using techniques like column chromatography or crystallization. A common method involves dissolving the crude extract in boiling alcohol and allowing the noscapine to crystallize upon cooling.[19]

Causality: The choice of an acidic solution in the initial step is crucial for efficient extraction of alkaloids, which are basic compounds. The subsequent basification step is a key precipitation method, leveraging the change in solubility of the alkaloids with pH. The final purification steps are designed to separate noscapine from other co-extracted alkaloids and impurities.

Diagram 1: Experimental Workflow for Noscapine Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of noscapine from plant sources.

Analytical Techniques for Quantification

Accurate quantification of noscapine in plant extracts and pharmaceutical formulations is essential for quality control and research purposes. Several analytical methods have been developed and validated for this purpose.

Table 1: Analytical Methods for Noscapine Quantification

| Method | Stationary Phase | Mobile Phase | Detection | Key Advantages |

| RP-HPLC [20][21] | C18 column | Acetonitrile and phosphate buffer | UV at 239 nm or 260 nm | High specificity, accuracy, and precision |

| TLC-Densitometry [22] | Silica gel 60F-254 | Chloroform-methanol (10:0.5 v/v) | Densitometry at 254 nm | Simple, cost-effective, good for stability studies |

| Ion Mobility Spectrometry (IMS) [23] | - | - | Corona discharge ionization | High sensitivity, rapid analysis |

Protocol 2: Quantification of Noscapine using RP-HPLC

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of pure noscapine in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the plant extract or pharmaceutical formulation in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the noscapine standards against their concentrations. Determine the concentration of noscapine in the sample by interpolating its peak area on the calibration curve.

Trustworthiness: This protocol is self-validating through the use of a calibration curve generated from certified reference standards. The linearity, accuracy, and precision of the method should be validated according to ICH guidelines to ensure reliable results.[20]

Mechanisms of Action: A Molecular Perspective

The diverse pharmacological effects of noscapine stem from its interaction with multiple cellular targets and signaling pathways.

Microtubule Dynamics and Cell Cycle Arrest

As previously mentioned, noscapine's anticancer activity is primarily attributed to its ability to modulate microtubule dynamics.[14] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, which either stabilize or destabilize microtubules, noscapine has a more subtle effect, increasing the time microtubules spend in a paused state.[17] This disruption of the normal dynamic instability of microtubules activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately apoptosis.[1]

Diagram 2: Noscapine's Mechanism of Action in Cancer Cells

Sources

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noscapine - Wikipedia [en.wikipedia.org]

- 3. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Papaveraceae - Wikipedia [en.wikipedia.org]

- 7. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneuropsychiatry.org [jneuropsychiatry.org]

- 9. A Modern Herbal | Poppy, White [botanical.com]

- 10. scispace.com [scispace.com]

- 11. m.youtube.com [m.youtube.com]

- 12. What is Noscapine used for? [synapse.patsnap.com]

- 13. jddtonline.info [jddtonline.info]

- 14. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Noscapine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. A novel effect of Noscapine on patients with massive ischemic stroke: A pseudo-randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2010039218A1 - Method of purifying crude noscapine - Google Patents [patents.google.com]

- 19. CN101421270A - Noscapine purification process - Google Patents [patents.google.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. toftech.ir [toftech.ir]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Norgnoscopine Analysis

[1][2]

Abstract & Introduction

Norgnoscopine (also referred to as N-nornoscapine or N-desmethylnoscapine) is a primary metabolite and potential process impurity of Noscapine , a benzylisoquinoline alkaloid widely used as an antitussive and investigating anticancer agent.[1] Chemically, this compound differs from Noscapine by the absence of a methyl group on the nitrogen atom of the isoquinoline ring, converting the tertiary amine (Noscapine) into a secondary amine (this compound).[1]

This structural change significantly alters the physicochemical properties, specifically increasing polarity and hydrogen-bonding potential.[1] Consequently, this compound typically elutes earlier than Noscapine in Reversed-Phase chromatography but is prone to peak tailing due to interactions with residual silanols on the stationary phase.[1]

This application note details a robust, stability-indicating HPLC protocol designed to separate this compound from the parent drug and other degradation products.

Physicochemical Properties & Method Strategy

Understanding the analyte is the first step in robust method development.

| Property | Noscapine (Parent) | This compound (Analyte) | Chromatographic Implication |

| Structure | Tertiary Amine | Secondary Amine | Secondary amines interact more strongly with silanols, risking peak tailing.[1] |

| Polarity | Moderate (LogP ~2.[1]6) | Higher (Lower LogP) | This compound will elute before Noscapine on C18 columns.[1] |

| pKa (Base) | ~6.2 | ~6.5 - 7.0 (Est.) | pH control is critical.[1] Low pH (<3.[1]0) ensures full ionization and suppresses silanol activity. |

| UV Max | 210, 290, 310 nm | Similar profile | Detection at 210 nm gives max sensitivity; 310 nm offers higher specificity. |

Strategic Choices:

-

Stationary Phase: A C18 column with high carbon load and extensive end-capping is mandatory. The end-capping shields the silica surface, preventing the secondary amine of this compound from dragging (tailing).[1]

-

Mobile Phase pH: We utilize a Phosphate Buffer at pH 3.0 . At this pH, both alkaloids are fully protonated (

), increasing solubility and preventing the "free base" form from interacting with the silica backbone.[1] -

Organic Modifier: Acetonitrile is selected over Methanol for lower backpressure and sharper peak shapes for isoquinoline alkaloids.

Experimental Protocol

Reagents and Standards[3]

-

This compound Reference Standard: >98% purity (e.g., LGC Standards, TRC).[1]

-

Noscapine Reference Standard: USP/EP Grade.

-

Acetonitrile (ACN): HPLC Grade.[1]

-

Potassium Dihydrogen Phosphate (

): AR Grade.[1] -

Orthophosphoric Acid (85%): For pH adjustment.[1]

-

Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

Instrumentation[3]

-

System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]

-

Note: These columns are chosen for their superior base-deactivation technology.[1]

-

Chromatographic Conditions (Optimized)

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls viscosity and mass transfer) |

| Injection Vol | 10 µL |

| Detection | UV @ 215 nm (Quantification), 310 nm (ID Confirmation) |

| Run Time | 15 Minutes |

Mobile Phase A: 20 mM

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.00 | 85 | 15 | Initial Isocratic Hold |

| 2.00 | 85 | 15 | End of Hold |

| 10.00 | 40 | 60 | Linear Gradient (Elute Noscapine) |

| 10.10 | 85 | 15 | Return to Initial |

| 15.00 | 85 | 15 | Re-equilibration |

Rationale: The initial low organic hold (15% B) ensures this compound (the polar metabolite) is retained sufficiently to separate from the void volume and early eluting polar impurities.[1] The ramp to 60% B ensures the more hydrophobic Noscapine elutes sharply.

Sample Preparation Workflow

To ensure reproducibility and protect the column, follow this strict preparation protocol.

Figure 1: Sample Preparation Workflow. Critical Control Point: Sonication temperature must be monitored to prevent degradation.

Method Validation Parameters (ICH Q2 R1)

This method is designed to meet the following acceptance criteria:

System Suitability

-

Resolution (

): > 2.0 between this compound and Noscapine. -

Tailing Factor (

): < 1.5 for this compound (Critical due to secondary amine).[1] -

Theoretical Plates (

): > 5000.[1]

Linearity & Range[3][4][5]

Accuracy (Recovery)[2][3][6]

-

Spike samples at 50%, 100%, and 150% of target concentration.

-

Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| This compound Tailing | Secondary amine interaction with silanols.[1] | Ensure pH is ≤ 3.0. Use a "Base Deactivated" (BDC) or "End-capped" column.[1] Add 0.1% Triethylamine (TEA) to buffer if necessary.[1] |

| Retention Time Drift | pH fluctuation or Temperature change. | Use a column oven (35°C). Prepare buffer by weight, not volume, and verify pH daily. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase (85% Buffer / 15% ACN).[1] |

| High Backpressure | Particulates or Buffer precipitation. | Filter all mobile phases through 0.22 µm. Ensure organic % doesn't cause salt precipitation (keep buffer < 50 mM).[1] |

Mechanism of Separation

The following diagram illustrates the logical flow of the separation mechanism based on polarity and ionization.

Figure 2: Separation Logic. This compound elutes earlier due to increased polarity from the loss of the methyl group.

References

-

Johansson, M., et al. (1988).[1][3] "Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.

-

Mahadik, P. S., & Senthilkumar, G. P. (2016).[1][4] "Validated method for determination of degradation impurity of Noscapine HCl by HPLC." Scholars Research Library.

-

LGC Standards. "this compound Reference Material Data Sheet."

-

PubChem. "Noscapine Compound Summary." National Library of Medicine.

-

ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

LC-MS/MS for detection of Norgnoscopine in biological samples

Application Note: High-Sensitivity Quantitation of Norgnoscopine (N-desmethylnoscapine) in Biological Matrices via LC-MS/MS

Executive Summary

This compound (N-desmethylnoscapine) is the primary Phase I metabolite of Noscapine , a phthalideisoquinoline alkaloid widely used as an antitussive and currently under investigation for its tubulin-binding anticancer properties. The metabolic conversion of Noscapine to this compound is mediated primarily by CYP2C9 and CYP3A4 enzymes.

Accurate quantification of this compound is critical for pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies. This application note details a robust, validated LC-MS/MS protocol for detecting this compound in plasma and urine. Unlike generic screening methods, this protocol utilizes Liquid-Liquid Extraction (LLE) for superior matrix cleanup and a specific fragmentation-based MRM strategy to ensure selectivity against the parent compound.

Scientific Rationale & Method Development

Chemical Mechanism & MS/MS Strategy

This compound (

-

Ionization: Both compounds possess a basic nitrogen, making Positive Electrospray Ionization (ESI+) the ideal mode.

-

Fragmentation Logic: Upon Collision-Induced Dissociation (CID), the bond between the tetrahydroisoquinoline and the phthalide (meconine) moieties cleaves.

-

Parent Noscapine (m/z 414): Yields a dominant fragment at m/z 220 (N-methyl-tetrahydroisoquinoline moiety).

-

Target this compound (m/z 400): Yields a dominant fragment at m/z 206 (N-desmethyl-tetrahydroisoquinoline moiety).

-

Note: This mass shift (-14 Da) in both precursor and product ions provides high specificity, preventing cross-talk from the parent drug.

-

Sample Preparation Choice: Why LLE?

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids that cause ion suppression in ESI+. For alkaloids like this compound, Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE under alkaline conditions is superior. The alkaline pH suppresses ionization of the amine, driving the analyte into the organic phase, while leaving polar matrix components behind.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Noscapine to this compound, highlighting the specific enzymatic pathways relevant to this assay.

Caption: Metabolic conversion of Noscapine to this compound and subsequent MS/MS fragmentation pathway used for quantification.[1]

Detailed Experimental Protocol

Materials & Reagents

-

Standards: this compound (Reference Standard >98%), Noscapine-d3 (Internal Standard, IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-

Buffer: 0.1 M Ammonium Carbonate (pH 9.0).

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Hold |

| 3.00 | 90 | Linear Ramp (Elution) |

| 4.00 | 90 | Wash |

| 4.10 | 10 | Re-equilibration |

| 6.00 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3500 - 4500 V.

-

Source Temp: 500°C.

-

Desolvation Gas: Nitrogen (High flow).

MRM Transitions (Optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| This compound | 400.1 | 206.1 | Quantifier | 25 - 30 |

| This compound | 400.1 | 193.0 | Qualifier | 35 - 40 |

| Noscapine-d3 (IS) | 417.1 | 223.1 | Quantifier | 25 - 30 |

Note: The Quantifier ion (206.1) corresponds to the demethylated tetrahydroisoquinoline core. The Qualifier (193.0) often corresponds to the meconine moiety or secondary fragmentation.

Sample Preparation Workflow (LLE)

-

Aliquot: Transfer 100 µL of plasma/urine into a 2 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard solution (Noscapine-d3, 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Alkalinization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Crucial Step: This neutralizes the ammonium charge on this compound, rendering it hydrophobic.

-

Extraction: Add 600 µL of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 mins.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge briefly.

-

Injection: Inject 5 - 10 µL into the LC-MS/MS.

Analytical Workflow Diagram

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for this compound isolation.

Validation Parameters (FDA Bioanalytical Guidelines)

To ensure the method is "self-validating" and robust, the following criteria must be met:

| Parameter | Acceptance Criteria | Notes |

| Linearity | Typical Range: 1.0 – 1000 ng/mL.[2] Weighting: | |

| Accuracy | ±15% (±20% at LLOQ) | Compare against QC samples (Low, Mid, High). |

| Precision | CV < 15% (CV < 20% at LLOQ) | Intra-day and Inter-day assessment. |

| Recovery | > 70% and consistent | Compare pre-extraction vs. post-extraction spikes. |

| Matrix Effect | 85 - 115% | Assess ion suppression using post-column infusion. |

| Stability | < 15% deviation | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Troubleshooting Matrix Effects: If significant ion suppression is observed (signal drop > 20%), consider:

-

Switching from Ethyl Acetate to MTBE (Methyl tert-butyl ether) for a cleaner extract.

-

Implementing a Wash Step on the LC column (95% B for 1 min) after analyte elution to remove phospholipids.

References

-

Daeppen, M. B., et al. (2019). Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. Biotechnology Reports. Link

- Relevance: Confirms N-demethylation pathway and MS detection of N-desmethylnoscapine (m/z 400).

-

Zhu, H., et al. (2010). Metabolic map and bioactivation of the anti-tumour drug noscapine. British Journal of Pharmacology. Link

- Relevance: detailed identification of Noscapine metabolites including N-desmethylnoscapine via LC-MS/MS.

-

BenchChem. (2025). Quantification of Noscapine and its Metabolites in Plasma using LC-MS/MS.[2] Application Note. Link

- Relevance: General protocol conditions for phthalideisoquinoline alkaloids.

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Food and Drug Administration.[3] Link

-

Relevance: Regulatory standards for method validation.[3]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes & Protocols: A Comprehensive Framework for the In Vitro Screening of Norgnoscopine's Anticancer Activity

Abstract

Norgnoscopine, a semi-synthetic derivative of the naturally occurring phthalideisoquinoline alkaloid Noscapine, has emerged as a compound of significant interest in oncology research. Like its parent compound, this compound is investigated for its potential as a microtubule-modulating agent, a class of drugs that forms the backbone of many chemotherapeutic regimens.[1][2] Unlike classic microtubule-targeting agents such as taxanes and vinca alkaloids, Noscapine and its analogs appear to alter microtubule dynamics with a subtler mechanism, leading to mitotic arrest and subsequent apoptosis, often with a more favorable safety profile.[2][3] This document provides a comprehensive, multi-phase protocol for the in vitro characterization of this compound's anticancer activity. The workflow is designed to first establish its cytotoxic potential, then to elucidate its primary mechanism of action, and finally to assess its impact on cancer cell functionality related to metastasis.

Principle of the Screening Cascade

A robust in vitro evaluation of a novel anticancer agent requires a logical, tiered approach. This protocol is structured as a screening cascade that progresses from broad phenotypic effects to specific molecular mechanisms. This strategy ensures that resource-intensive mechanistic studies are performed on a solid foundation of primary activity data.

-

Phase 1: Primary Cytotoxicity Screening. The initial step is to determine the dose-dependent effect of this compound on the viability and metabolic activity of cancer cells. This phase establishes the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent experiments.

-

Phase 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, this phase investigates how this compound exerts its effects. We will assess its direct impact on its putative target (tubulin), its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis).

-

Phase 3: Functional Characterization. The final in vitro phase examines the compound's effect on cancer cell behaviors that are hallmarks of malignancy, specifically cell migration and invasion, which are prerequisites for metastasis.

Phase 3: Functional Characterization

Protocol 4.1: Transwell Migration and Invasion Assay

Rationale: The ability of cancer cells to migrate and invade through the extracellular matrix (ECM) is fundamental to metastasis. [4]The Transwell (or Boyden chamber) assay provides a simple in vitro model to assess these processes. [5][6]For migration, cells move through a porous membrane towards a chemoattractant. For invasion, the membrane is first coated with a layer of ECM (e.g., Matrigel), requiring cells to actively degrade this barrier before migrating. [7][8] Materials:

-

24-well Transwell inserts (8 µm pore size is common)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol or 4% Paraformaldehyde (for fixation)